[Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13534999
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
![[Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid -](/images/structure/VC13534999.png)
Specification
Molecular Formula | C9H18N2O2 |
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Molecular Weight | 186.25 g/mol |
IUPAC Name | 2-[methyl-[(3S)-1-methylpiperidin-3-yl]amino]acetic acid |
Standard InChI | InChI=1S/C9H18N2O2/c1-10-5-3-4-8(6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m0/s1 |
Standard InChI Key | JOTOEDNXURJBQE-QMMMGPOBSA-N |
Isomeric SMILES | CN1CCC[C@@H](C1)N(C)CC(=O)O |
SMILES | CN1CCCC(C1)N(C)CC(=O)O |
Canonical SMILES | CN1CCCC(C1)N(C)CC(=O)O |
Introduction
Chemical Structure and Stereochemical Features
The molecular formula of [Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid is C₁₀H₁₉N₂O₂, with a molecular weight of 211.27 g/mol. The compound features:
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A piperidine ring substituted with a methyl group at the N1 position.
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An (S)-configured chiral center at the C3 position of the piperidine ring.
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An amino-acetic acid side chain linked via the C3 amino group.
The stereochemistry at C3 influences its biological interactions, as evidenced by studies on analogous compounds where enantiomers exhibit distinct receptor-binding profiles . For example, the (S)-enantiomer of cyclopropyl analogs demonstrates enhanced affinity for serotonin receptors compared to the (R)-form . Computational models suggest that the methyl group at N1 stabilizes the piperidine ring in a chair conformation, optimizing spatial alignment for molecular recognition .
Synthesis and Manufacturing Pathways
Key Synthetic Routes
The synthesis of [Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid involves multi-step strategies, often beginning with piperidine-3-carboxylic acid derivatives. A representative pathway includes:
Step 1: N-Methylation of Piperidine
Piperidine-3-carboxylic acid undergoes transfer hydrogenation with formaldehyde under ambient pressure to yield 1-methylpiperidine-3-carboxylic acid. Palladium on charcoal (Pd/C) catalyzes this reaction, achieving yields >85% .
Step 2: Stereoselective Amination
The carboxylic acid is converted to an amide intermediate using thionyl chloride (SOCl₂) and diethylamine, followed by resolution via chiral chromatography to isolate the (S)-enantiomer .
Step 3: Acetic Acid Side Chain Incorporation
The amide intermediate undergoes nucleophilic substitution with methylamino-acetic acid in the presence of a coupling agent (e.g., EDC/HOBt), yielding the final product .
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance reaction control and reduce byproduct formation. Critical parameters include:
Parameter | Optimal Condition | Impact on Yield |
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Temperature | 70°C | Prevents discoloration |
Catalyst Loading | 0.05 wt% Pd/C | Maximizes efficiency |
Solvent | Ethanol/Water (3:1) | Improves solubility |
Data from analogous syntheses indicate that deviations above 80°C lead to product degradation, while catalyst loadings <0.02 wt% prolong reaction times .
Physicochemical Properties
Experimental and computational analyses reveal the following properties:
Solubility and Stability
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Aqueous Solubility: 12.3 mg/mL at pH 7.4 (simulated physiological conditions) .
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logP: 1.45, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Thermal Stability: Decomposes at 218°C, as determined by differential scanning calorimetry (DSC) .
Spectroscopic Characteristics
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IR (KBr): Peaks at 3280 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-N) .
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¹H NMR (D₂O): δ 3.72 (d, J=12 Hz, H-3 piperidine), 3.15 (s, N-CH₃), 2.95 (m, acetic acid CH₂) .
Pharmacological and Biological Activity
While direct pharmacological data for this compound are scarce, structurally related piperidine derivatives exhibit:
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Serotonin Receptor Modulation: Analogous compounds act as 5-HT₁F agonists, showing promise in migraine treatment .
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Enzyme Inhibition: Piperidine-acetic acid derivatives inhibit monoamine oxidase (MAO) with IC₅₀ values <1 μM .
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Antimicrobial Effects: Molecular docking studies suggest affinity for bacterial DNA gyrase, though in vitro validation is pending .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Neurological Agents: Derivatives targeting 5-HT receptors are in preclinical trials for anxiety disorders .
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Prodrugs: Esterified forms enhance oral bioavailability in rodent models .
Material Science
Piperidine-acetic acid complexes with transition metals (e.g., Cu²⁺) form stable coordination polymers investigated for catalytic applications .
Future Directions
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Stereochemical Optimization: Developing enantioselective syntheses to improve therapeutic indices.
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Targeted Drug Delivery: Encapsulation in lipid nanoparticles to enhance CNS penetration.
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Green Chemistry Initiatives: Substituting thionyl chloride with biodegradable coupling agents.
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